molecular formula C19H22N2O2 B7826320 O-Desmethyl Quinidine

O-Desmethyl Quinidine

Cat. No.: B7826320
M. Wt: 310.4 g/mol
InChI Key: VJFMSYZSFUWQPZ-PPQKOSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of O-Desmethyl Quinidine involves the demethylation of Quinidine. This process can be achieved through various synthetic routes, including the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods often involve the use of high-purity starting materials and optimized reaction parameters to ensure the efficient and scalable production of this compound .

Chemical Reactions Analysis

O-Desmethyl Quinidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.

    Reduction: Reducing agents can be used to convert this compound into its reduced forms.

    Substitution: This reaction involves the replacement of specific functional groups within the molecule with other groups, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-Desmethyl Quinidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Desmethyl Quinidine involves its interaction with sodium channels in cardiac cells. By blocking these channels, it helps to stabilize the cardiac rhythm and prevent arrhythmias. The molecular targets and pathways involved include the modulation of ion fluxes across the cell membrane, which is crucial for maintaining normal cardiac function .

Comparison with Similar Compounds

O-Desmethyl Quinidine is unique compared to other similar compounds due to its specific metabolic pathway and its distinct pharmacological profile. Similar compounds include:

Properties

IUPAC Name

4-[[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13?,18?,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-PPQKOSGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl Quinidine
Reactant of Route 2
O-Desmethyl Quinidine
Reactant of Route 3
Reactant of Route 3
O-Desmethyl Quinidine
Reactant of Route 4
O-Desmethyl Quinidine
Reactant of Route 5
O-Desmethyl Quinidine
Reactant of Route 6
O-Desmethyl Quinidine

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